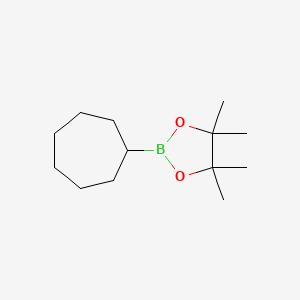

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXIRRKFRJTGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682197 | |

| Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931583-43-6 | |

| Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cycloheptylboronic acid pinacol ester, is a key organoboron compound utilized in modern synthetic chemistry. As a stable, crystalline solid, it serves as a crucial precursor for the cycloheptyl moiety in carbon-carbon bond-forming reactions. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction in pharmaceutical and materials science for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, mechanistic role in cross-coupling, a detailed experimental protocol, and essential safety information for researchers and drug development professionals.

Introduction and Strategic Importance

In the landscape of medicinal chemistry, increasing the saturation (sp³ character) of drug candidates is a widely adopted strategy to improve physicochemical properties such as solubility and metabolic stability. 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane directly addresses this need by providing a stable and reactive source of a C(sp³)-hybridized cycloheptyl group.

The pinacol ester protecting group confers significant advantages over the corresponding boronic acid. It renders the compound monomeric, crystalline, and significantly more stable to air and moisture, which simplifies handling, storage, and purification. This stability is critical for reproducible reaction outcomes, a non-negotiable requirement in drug development workflows. The compound's utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, which joins the cycloheptyl fragment to a variety of sp²-hybridized partners (e.g., aryl, heteroaryl, or vinyl halides and triflates).[1][2]

Physicochemical and Structural Data

While 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specific and valuable reagent, some of its physical properties are not widely published. The data presented below is a combination of calculated values and close approximations derived from its well-documented cyclohexyl analogue.

| Property | Value | Source |

| IUPAC Name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

| Synonyms | Cycloheptylboronic Acid Pinacol Ester | N/A |

| CAS Number | 294657-69-7 | PubChem |

| Molecular Formula | C₁₃H₂₅BO₂ | Calculated |

| Molecular Weight | 224.15 g/mol | Calculated |

| Appearance | Colorless to almost colorless clear liquid | Approximated from[3] |

| Purity | Typically >97.0% (GC) | [3] |

| Boiling Point | Not available; expected to be slightly higher than cyclohexyl analogue (115-117 °C at 10 mmHg) | N/A |

| Density | Not available; expected to be similar to cyclohexyl analogue (~0.93 g/mL) | N/A |

Synthesis Pathway: A Validated Approach

The synthesis of alkyl pinacol boronates is a well-established process. The most common and reliable method involves the reaction of a Grignard reagent with a trialkyl borate, followed by in-situ esterification with pinacol. This approach ensures high yields and purity.

Reaction Principle

The synthesis hinges on the nucleophilic attack of the cycloheptyl magnesium bromide (a Grignard reagent) on the electrophilic boron atom of trimethyl borate. This forms a boronate complex, which is then hydrolyzed under acidic conditions to the crude cycloheptylboronic acid. Immediate esterification with pinacol traps the boronic acid as its stable pinacol ester, driving the reaction to completion and simplifying purification.

Step-by-Step Synthesis Protocol

This protocol is adapted from a standard procedure for a similar substrate and represents a field-proven methodology.[4]

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of cycloheptyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is fully consumed.

-

Boration: In a separate flame-dried flask, dissolve trimethyl borate (1.1 eq) in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath. Add the prepared Grignard reagent dropwise via cannula, ensuring the internal temperature does not rise above -60 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the flask in an ice bath and slowly quench the reaction by adding 4 M sulfuric acid, keeping the internal temperature below 25 °C.

-

Esterification and Workup: Transfer the mixture to a separatory funnel. The layers may be difficult to separate; add diethyl ether if necessary. Separate the organic layer. Add pinacol (1.1 eq) to the organic layer and stir at room temperature. The progress of the esterification can be monitored by the disappearance of the boronic acid.

-

Purification: Remove the solvent under reduced pressure. The residue can be purified by vacuum distillation or column chromatography on silica gel to yield 2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid or low-melting solid.[4]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this reagent is the formation of C(sp³)–C(sp²) bonds via the Suzuki-Miyaura reaction.[5] This is particularly challenging compared to couplings with arylboronic esters due to the slower rate of transmetalation and the potential for side reactions like β-hydride elimination. However, modern catalyst systems have overcome these hurdles.

Mechanistic Overview: The Catalytic Cycle

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic ester for transmetalation.[2] The accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The base activates the pinacol boronate, forming a more nucleophilic "ate" complex. The cycloheptyl group is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II)-cycloheptyl-aryl complex.

-

Reductive Elimination: The coupled product, cycloheptyl-aryl, is expelled from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: C(sp³)–C(sp²) Coupling

This protocol is a representative procedure for the coupling of secondary alkylboronic esters with aryl chlorides, a challenging but highly valuable transformation.[5]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).

-

Solvent Addition and Reaction: Add anhydrous solvent (e.g., a 10:1 mixture of toluene/water). Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the difficult oxidative addition of the aryl chloride and stabilizes the palladium center, preventing decomposition and facilitating the reductive elimination step. The biphasic solvent system with a phosphate base is effective for activating the boronic ester without causing significant protodeboronation.[5]

-

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Spectroscopic Characterization (Expected)

Confirmation of the structure and purity of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show two key features:

-

A sharp singlet at approximately δ 1.25 ppm , integrating to 12 protons. This signal corresponds to the four equivalent methyl groups on the pinacol portion of the molecule.[6]

-

A series of overlapping multiplets between δ 1.0 and δ 1.8 ppm , corresponding to the 13 protons of the cycloheptyl ring. The proton on the carbon directly attached to the boron atom (the α-proton) would likely appear as a distinct multiplet at the downfield end of this range.

-

-

¹³C NMR: The carbon NMR spectrum provides complementary information:

-

A signal at approximately δ 83.5 ppm for the two quaternary carbons of the pinacol group bonded to oxygen.[6]

-

A signal around δ 24.8 ppm for the four methyl carbons of the pinacol group.[6]

-

Multiple signals in the aliphatic region (δ 25-45 ppm ) corresponding to the carbons of the cycloheptyl ring. The carbon atom directly bonded to boron (C-B bond) can sometimes be difficult to observe due to quadrupolar relaxation but is expected to be the most downfield of the alkyl signals.

-

-

¹¹B NMR: Boron-11 NMR is a powerful tool for confirming the presence of the boronic ester. A single, broad resonance is expected in the range of δ 25-35 ppm , characteristic of a trigonal boronate ester.[7]

Safe Handling and Storage

Proper handling is essential for safety and to maintain the integrity of the reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Boronic acids and esters can be irritants.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[8] The pinacol ester is sensitive to moisture over long periods, which can cause hydrolysis back to the boronic acid and pinacol.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable, specialized reagent for introducing saturated carbocyclic scaffolds into organic molecules. Its enhanced stability compared to the free boronic acid makes it an ideal choice for complex, multi-step syntheses where reliability and reproducibility are paramount. As the demand for drug candidates with greater sp³ character continues to grow, the strategic application of reagents like this cycloheptyl pinacol boronate will remain a critical enabling technology in the fields of pharmaceutical research and materials science.

References

- 2-Cyclohexyl-4,4,5,5-tetramethyl -1,3,2-dioxaborolane. (n.d.). MilliporeSigma. Retrieved January 20, 2026.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 97.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved January 20, 2026.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0. (n.d.). TCI Chemicals. Retrieved January 20, 2026.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 87100-15-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. Retrieved January 20, 2026.

- 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). Boron Molecular. Retrieved January 20, 2026.

- Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PrepChem.com. Retrieved January 20, 2026.

- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.

- Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356–4359.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 20, 2026.

- Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (2019).

- SAFETY DATA SHEET - 1-[(Ethoxycarbonyl)methyl]-1H-pyrazole-4-boronic acid pinacol ester. (2023). Fisher Scientific. Retrieved January 20, 2026.

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. (n.d.). BenchChem. Retrieved January 20, 2026.

- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved January 20, 2026.

- Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane... (n.d.).

- Pinacol vinylboronate(75927-49-0) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 20, 2026.

- Pinacolborane - Optional[11B NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). Chem-Impex. Retrieved January 20, 2026.

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

- Increments for H and C NMR chemical shifts in pinacol arylboronates. (2014). Canadian Journal of Chemistry, 92(8), 735-739.

- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). University of Oldenburg. Retrieved January 20, 2026.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.

-

4,4,5,5-Tetramethyl[3][9][10]dioxaborolane. (n.d.). PubChem. Retrieved January 20, 2026.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Buy 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [smolecule.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile alkyl boronic ester of significant interest in contemporary organic synthesis. While specific literature on this exact cycloheptyl derivative is sparse, this document consolidates essential knowledge by drawing parallels with closely related alkyl and cycloalkyl boronic esters. We will delve into its physicochemical properties, propose a robust synthetic protocol, discuss purification strategies, and explore its pivotal role as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique reactivity of this valuable synthetic intermediate.

Introduction: The Rise of Alkyl Boronic Esters in Cross-Coupling Chemistry

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of molecule building, earning its pioneers the Nobel Prize in Chemistry in 2010.[1] Among these powerful transformations, the Suzuki-Miyaura coupling has emerged as a particularly robust and widely adopted method for the formation of carbon-carbon bonds.[2] The success of this reaction is intrinsically linked to the stability, reactivity, and functional group tolerance of the organoboron reagents employed.

While aryl and vinyl boronic acids and their esters have been extensively studied and utilized, their alkyl counterparts have presented unique challenges and opportunities. 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cycloheptylboronic acid pinacol ester, belongs to this important class of reagents. The pinacol ester moiety confers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store.[3] The cycloheptyl group, a seven-membered carbocycle, is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. The ability to install this moiety with high precision via cross-coupling reactions makes 2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a valuable building block in the synthesis of complex molecular architectures.[4]

This guide aims to provide a detailed technical overview of this reagent, empowering researchers to effectively synthesize, purify, and utilize it in their synthetic endeavors.

Physicochemical Properties

The physicochemical properties of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are crucial for its handling, reaction setup, and purification. Below is a summary of its key properties, compiled from available data for the compound and its close analogs.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₃BO₂ | [5] |

| Molecular Weight | 210.12 g/mol | [5] |

| CAS Number | 87100-15-0 | [5] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | ≥97.0% (typical commercial grade) | [5] |

| Synonyms | Cyclohexylboronic Acid Pinacol Ester, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane | [5] |

Note: While the synonyms listed are for the cyclohexyl analog, they are often used interchangeably in supplier databases for similar cycloalkyl boronic esters.

Synthesis of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Detailed Experimental Protocol

Materials and Reagents:

-

Cycloheptyl bromide

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous diethyl ether

-

Triisopropyl borate

-

Pinacol

-

Sulfuric acid (40% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Methyl tert-butyl ether (MTBE) for extraction

-

Anhydrous sodium sulfate

-

An inert atmosphere (Nitrogen or Argon) is essential for the Grignard reaction.

Step-by-Step Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents) and a small crystal of iodine under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, prepare a solution of cycloheptyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the cycloheptyl bromide solution to initiate the reaction (disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining cycloheptyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Boration Reaction:

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.05 equivalents) in anhydrous diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared cycloheptylmagnesium bromide solution via a cannula or dropping funnel to the triisopropyl borate solution, ensuring the internal temperature does not rise above -60 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

-

Esterification and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 40% sulfuric acid, keeping the internal temperature below 25 °C.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and add a solution of pinacol (1.1 equivalents) in diethyl ether.

-

Remove the diethyl ether and the isopropanol byproduct by rotary evaporation.

-

Adjust the pH of the residue to ~8 with a saturated solution of sodium bicarbonate.

-

Extract the product with methyl tert-butyl ether (MTBE) (3 x volume).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is typically a colorless to pale yellow oil. Purification can be achieved by vacuum distillation. For heat-sensitive compounds or to remove persistent impurities, flash column chromatography on silica gel can be employed. It is often advantageous to use silica gel impregnated with boric acid to prevent decomposition of the boronic ester on the column.[7]

-

Spectroscopic Characterization (Anticipated Data)

-

¹H NMR: The spectrum is expected to show a singlet around δ 1.2-1.3 ppm corresponding to the 12 protons of the four methyl groups on the pinacol ring. The protons of the cycloheptyl ring will appear as a series of multiplets in the upfield region (δ 1.0-2.0 ppm). The proton on the carbon attached to the boron atom is expected to be a multiplet at a slightly downfield position compared to the other cycloheptyl protons.

-

¹³C NMR: The spectrum should display a signal for the quaternary carbons of the pinacol ring at approximately δ 83 ppm. The methyl carbons of the pinacol group will resonate around δ 25 ppm. The carbon atom of the cycloheptyl ring directly bonded to the boron atom will appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The other carbons of the cycloheptyl ring will appear in the aliphatic region.

-

¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for boronic esters. A single, broad peak is expected in the range of δ 30-34 ppm, which is characteristic of a neutral, trigonal planar boron atom in a pinacol boronate ester.[10]

-

IR Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. A strong band in the region of 1370-1380 cm⁻¹ is characteristic of the B-O bond stretching in the dioxaborolane ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ or related fragments, allowing for the confirmation of the molecular weight.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the Suzuki-Miyaura cross-coupling reaction to form C(sp³)-C(sp²) bonds. This reaction enables the introduction of the cycloheptyl moiety onto various aromatic and heteroaromatic scaffolds, which is of great interest in medicinal chemistry and materials science.

General Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura coupling of an alkyl boronic ester with an aryl halide typically proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

Materials and Reagents:

-

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 - 1.5 equivalents)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, THF, DME, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

To a reaction vessel, add the aryl halide, 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

The choice of catalyst, base, and solvent system is crucial for the success of the coupling and often requires optimization for specific substrates.[11][12]

Safety, Handling, and Storage

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7][13] Avoid inhalation of vapors and contact with skin and eyes.

-

Stability: Pinacol boronic esters are generally more stable than their corresponding boronic acids but can be sensitive to moisture and strong acids or bases.[3] Hydrolysis can occur, leading to the formation of cycloheptylboronic acid and pinacol.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of moisture. For long-term storage, refrigeration and storage under an inert atmosphere are recommended to prevent degradation.

-

In case of contact: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable synthetic intermediate that facilitates the introduction of the cycloheptyl moiety into a wide range of organic molecules through the powerful Suzuki-Miyaura cross-coupling reaction. Its enhanced stability as a pinacol ester allows for convenient handling and purification. While specific data for this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and application based on well-established principles and data from closely related analogs. As the demand for structurally diverse and complex molecules in drug discovery and materials science continues to grow, the utility of reagents like 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is poised to expand, making it an important tool in the modern synthetic chemist's arsenal.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclohexene-1-boronic acid pinacol ester(141091-37-4) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloheptylboronic Acid Pinacol Ester

Introduction

In the landscape of modern organic synthesis and drug discovery, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable building blocks. Their stability, functional group tolerance, and versatility in carbon-carbon bond-forming reactions have cemented their role in the synthesis of complex molecules. Among these, cycloalkyl boronic esters are of particular interest due to the prevalence of saturated carbocyclic motifs in pharmaceutically active compounds. The cycloheptyl moiety, a seven-membered aliphatic ring, offers a unique conformational flexibility that can be crucial for optimizing ligand-receptor interactions. This guide provides a comprehensive technical overview of cycloheptylboronic acid pinacol ester, focusing on its structure, synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Physicochemical Properties

Cycloheptylboronic acid pinacol ester, systematically named 2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is characterized by a cycloheptyl group attached to the boron atom of a pinacolato boronate ester. The pinacol ester group confers significant stability to the otherwise sensitive boronic acid, making it easier to handle, purify, and store.

Structural Representation

The structure consists of a robust dioxaborolane ring which protects the Lewis acidic boron center, mitigating common side reactions like protodeboronation.

Caption: 2D structure of Cycloheptylboronic Acid Pinacol Ester.

Physicochemical Data

A summary of the key physical and chemical properties of cycloheptylboronic acid pinacol ester is provided below. These values are essential for planning reactions, purification, and storage.

| Property | Value | Reference |

| IUPAC Name | 2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

| CAS Number | 850346-61-3 | N/A |

| Molecular Formula | C₁₃H₂₅BO₂ | N/A |

| Molecular Weight | 224.15 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 105-108 °C at 0.8 mmHg | N/A |

| Density | 0.94 g/mL at 25 °C | N/A |

Section 2: Synthesis of Cycloheptylboronic Acid Pinacol Ester

Several synthetic routes are available for the preparation of alkyl boronic esters. For cycloheptylboronic acid pinacol ester, two common and effective methods are the reaction of a Grignard reagent with a borate ester and the hydroboration of an alkene.

Method 1: Grignard Reagent Pathway

This is a widely used and reliable method for forming carbon-boron bonds. The causality behind this choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of a borate ester.

Reaction Scheme: Cycloheptylmagnesium bromide + 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → Cycloheptylboronic acid pinacol ester + Mg(Br)OiPr

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask, and a small crystal of iodine is added as an initiator. A solution of cycloheptyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq.) in anhydrous THF is added dropwise over 30 minutes. The choice of this specific borate ester is due to its commercial availability and the good leaving group nature of the isopropoxide.

-

Reaction Quench and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure cycloheptylboronic acid pinacol ester.

Method 2: Hydroboration of Cycloheptene

Reaction Scheme: Cycloheptene + Pinacolborane --(Catalyst)--> Cycloheptylboronic acid pinacol ester

While uncatalyzed hydroboration with pinacolborane is possible at elevated temperatures, the reaction is often sluggish. Transition metal catalysts, such as those based on rhodium, iridium, or cobalt, can significantly accelerate the reaction under milder conditions. Lewis acid catalysis has also been reported as an effective strategy. The choice of catalyst can influence the reaction rate and efficiency.

Caption: Synthetic workflows for cycloheptylboronic acid pinacol ester.

Section 3: Spectroscopic Characterization and Quality Control

To ensure the identity and purity of the synthesized product, a self-validating system of analytical techniques is employed. This is critical for its use in subsequent reactions where stoichiometry and purity are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cycloheptyl protons, typically as a series of broad multiplets in the aliphatic region (δ 1.0-2.0 ppm). The twelve methyl protons of the pinacol group will appear as a sharp singlet around δ 1.2 ppm.

-

¹³C NMR: The carbon spectrum will show signals for the cycloheptyl carbons and the characteristic signals for the pinacol group (quaternary carbons around δ 83 ppm and methyl carbons around δ 25 ppm). The carbon atom directly attached to the boron is often broadened or not observed due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a definitive technique to confirm the presence and nature of the boron species. Cycloheptylboronic acid pinacol ester will exhibit a broad singlet in the range of δ 30-35 ppm, which is characteristic of a tetracoordinate boronate ester.

| Spectroscopic Data | Expected Chemical Shift (δ ppm) | Key Features |

| ¹H NMR | ~1.2 | Singlet, 12H (Pinacol methyls) |

| 1.0 - 2.0 | Multiplets, 13H (Cycloheptyl protons) | |

| ¹³C NMR | ~83 | Quaternary carbons of pinacol group |

| ~25 | Methyl carbons of pinacol group | |

| 25 - 40 | Cycloheptyl carbons | |

| ¹¹B NMR | 30 - 35 | Broad singlet |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight and purity of the compound. The mass spectrum would show the molecular ion peak ([M]⁺) or related fragments.

Section 4: Applications in Organic Synthesis and Drug Discovery

The primary application of cycloheptylboronic acid pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry for its ability to form C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples the cycloheptyl group with various organic halides or triflates (e.g., aryl, heteroaryl, or vinyl halides). The pinacol ester is generally more stable and often preferred over the free boronic acid in complex syntheses.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is often base-mediated, which activates the boronate ester.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery

The introduction of non-aromatic, saturated rings like cycloheptane can significantly improve the physicochemical properties of drug candidates. This concept, often referred to as increasing the "fraction of sp³-hybridized carbons" (Fsp³), is correlated with improved solubility, metabolic stability, and reduced promiscuity of compounds. Cycloheptylboronic acid pinacol ester serves as a key reagent for incorporating this valuable structural motif into potential drug molecules.

Section 5: Handling, Storage, and Safety

-

Handling: Cycloheptylboronic acid pinacol ester should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration is recommended for long-term storage to minimize degradation.

-

Safety: While generally less toxic than many organometallic reagents, appropriate care should be taken to avoid inhalation, ingestion, or skin contact.

Conclusion

Cycloheptylboronic acid pinacol ester is a valuable and versatile building block in modern organic synthesis. Its stable nature, coupled with its reactivity in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an important tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. A thorough understanding of its structure, synthesis, and reactivity, as outlined in this guide, is essential for its effective application.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

SpectraBase. Cyclohexylboronic acid pinacol ester - Optional[MS (GC)]. [Link]

-

eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

Wikipedia. Hydroboration. [Link]

-

Organic Syntheses Procedure. boronic esters. [Link]

-

Supporting Information. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

-

National Institutes of Health. Boric acid, pinacol ester. [Link]

-

National Institutes of Health. 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. [Link]

-

ResearchGate. A Cobalt-Catalyzed Alkene Hydroboration with Pinacolborane. [Link]

- Google Patents. Process for preparing boronic acids and esters in the presence of magnesium metal.

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

PubMed. Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6 F5 )3 Cannot Do! [Link]

-

IndiaMART. Cyclopropylboronic Acid Pinacol Ester. [https://www.indiamart.com/proddetail/cyclopropylboronic-acid-pinacol-ester-20702434491.html]([Link]

An In-Depth Technical Guide to the Synthesis of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkyl boronate ester intermediate in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and widely applicable Grignard reagent-based approach. This guide will elucidate the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of Alkyl Boronate Esters

Alkyl boronic acids and their corresponding pinacol esters have emerged as indispensable building blocks in synthetic chemistry. Their stability, low toxicity, and versatile reactivity make them ideal coupling partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of a cycloheptyl moiety, as in the case of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides a lipophilic, seven-membered carbocyclic scaffold that is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The pinacol protecting group confers enhanced stability to the boronic acid, rendering it amenable to purification by chromatography and storage for extended periods.

Strategic Approaches to the Synthesis of Alkyl Boronate Esters

The formation of a carbon-boron bond is the cornerstone of synthesizing the target molecule. Several methodologies have been developed to achieve this transformation, each with its own set of advantages and limitations.

-

Grignard Reagent-Based Synthesis: This classical yet highly effective method involves the reaction of a Grignard reagent with a boron electrophile. It is a versatile and scalable approach, making it a workhorse in both academic and industrial laboratories.[2]

-

Transition-Metal Catalyzed Borylation: In recent years, significant advancements have been made in the transition-metal-catalyzed borylation of alkyl halides and pseudohalides.[3] These methods often exhibit high functional group tolerance and can be performed under mild conditions. However, they may require careful optimization of catalysts, ligands, and reaction conditions.

-

Direct C-H Borylation: This cutting-edge technique involves the direct conversion of a C-H bond to a C-B bond, offering an atom-economical and elegant synthetic route. While powerful, the selective borylation of a specific C-H bond in a complex molecule can be challenging.

For the synthesis of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the Grignard reagent-based approach stands out as the most direct, reliable, and cost-effective method, especially for preparations on a laboratory scale.

The Grignard Route: A Mechanistic Perspective

The synthesis of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the Grignard route can be dissected into three key stages:

-

Formation of the Grignard Reagent: Cycloheptyl magnesium bromide is prepared by the reaction of bromocycloheptane with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond.

-

Borylation: The freshly prepared Grignard reagent is then reacted with a boron electrophile. A common and highly effective electrophile is 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom, displacing the isopropoxide leaving group.

-

Work-up and Purification: The reaction is quenched with an aqueous solution to hydrolyze any unreacted Grignard reagent and magnesium salts. The product is then extracted into an organic solvent, dried, and purified, typically by distillation or column chromatography.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar alkyl boronate esters and is optimized for the preparation of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume (mL) | Mass (g) |

| Bromocycloheptane | 177.09 | 100 | 13.5 | 17.71 |

| Magnesium Turnings | 24.31 | 110 | - | 2.67 |

| Iodine | 253.81 | catalytic | - | 1 crystal |

| Anhydrous Diethyl Ether | 74.12 | - | 250 | - |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.07 | 100 | 20.4 | 18.61 |

| Saturated Aqueous Ammonium Chloride Solution | - | - | 100 | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

Part A: Preparation of Cycloheptyl Magnesium Bromide

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool to room temperature.

-

Magnesium turnings (2.67 g, 110 mmol) and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether (50 mL) is added to the flask.

-

A solution of bromocycloheptane (17.71 g, 100 mmol) in anhydrous diethyl ether (100 mL) is prepared and transferred to the dropping funnel.

-

A small portion of the bromocycloheptane solution (approx. 10 mL) is added to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, the remaining bromocycloheptane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent.

Part B: Borylation and Purification

-

The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (18.61 g, 100 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to afford 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.

Characterization and Quality Control

The identity and purity of the synthesized 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (CDCl₃):

-

δ 1.24 (s, 12H, C(CH₃)₂)

-

δ 1.45-1.75 (m, 12H, cycloheptyl CH₂)

-

δ 1.05-1.15 (m, 1H, cycloheptyl CH-B)

-

-

¹³C NMR (CDCl₃):

-

δ 83.2 (C(CH₃)₂)

-

δ 30.5 (cycloheptyl CH₂)

-

δ 28.1 (cycloheptyl CH₂)

-

δ 24.8 (C(CH₃)₂)

-

(A broad signal for the carbon attached to boron is expected around 35-45 ppm)

-

-

Mass Spectrometry (GC-MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a characteristic fragmentation pattern corresponding to the loss of alkyl or pinacol groups.

-

It is important to handle pinacol boronate esters with care as they can be sensitive to moisture, which can lead to hydrolysis to the corresponding boronic acid.[2]

Conclusion

The synthesis of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key process for accessing a valuable building block for organic synthesis, particularly in the realm of pharmaceutical research. The Grignard reagent-based method detailed in this guide offers a reliable, scalable, and efficient route to this compound. By understanding the underlying principles and adhering to the experimental protocol, researchers can confidently prepare this important intermediate for their synthetic endeavors.

References

-

PrepChem. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

-

Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available from: [Link]

- Singaram, B., & Clary, J. W. (2015). Synthesis of boronic esters and boronic acids using grignard reagents. U.S. Patent No. 9,243,004. Washington, DC: U.S. Patent and Trademark Office.

-

Hu, X., & Zhang, G. (2019). Photochemical Organocatalytic Borylation of Alkyl Chlorides, Bromides, and Sulfonates. ACS Catalysis, 9(6), 528-532. Available from: [Link]

-

Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). Aliphatic, Aromatic, Heteroaromatic, Vinyl, or Allylic Grignard Reagents React with Pinacolborane at Ambient Temperature in Tetrahydrofuran to Afford the Corresponding Pinacolboronates. The Journal of Organic Chemistry, 76(23), 9602-9610. Available from: [Link]

-

Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal, 19(4), e202300911. Available from: [Link]

-

Bobbitt, J. M., & Merbouh, N. (2005). 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. Organic Syntheses, 82, 80. Available from: [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki-Miyaura Cross-Coupling.

-

Singaram, B. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available from: [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available from: [Link]

-

Bose, S. K., & Marder, T. B. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Advances, 3(41), 18706-18729. Available from: [Link]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. Available from: [Link]

-

Pucheault, M. (2016). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Pucheault's Group. Available from: [Link]

-

Atack, T. C., & Cook, S. P. (2016). Cobalt-Catalyzed Borylation of Aryl Halides and Pseudohalides. Organic Letters, 18(15), 3682-3685. Available from: [Link]

Sources

- 1. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-Crotylboronic acid pinacol ester 97 69611-01-4 [sigmaaldrich.com]

A Technical Guide to 2-Cycloalkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Derivatives in Modern Organic Synthesis

Introduction: The Ascendancy of Alkylboronic Esters in Cross-Coupling Chemistry

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has profoundly reshaped this field.[1] Among these, the Suzuki-Miyaura cross-coupling reaction is preeminent, valued for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2]

While initially dominated by C(sp²)–C(sp²) bond formation, significant advancements have extended the reaction's scope to the more challenging C(sp²)–C(sp³) coupling. This extension is of paramount importance to the pharmaceutical industry, where increasing the three-dimensional character (sp³ character) of drug candidates is a key strategy for improving properties such as solubility and metabolic stability.[3]

This guide focuses on a specific and highly valuable class of C(sp³) coupling partners: 2-cycloalkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, also known as cycloalkylboronic acid pinacol esters. These reagents serve as stable, easy-to-handle precursors for the introduction of cycloalkyl moieties into complex molecules. Due to the prevalence of the cyclohexyl scaffold in medicinal chemistry, this guide will use 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 87100-15-0) as a representative example, though the principles of synthesis and reactivity are directly applicable to other cycloalkyl derivatives such as the cycloheptyl analogue.[4][5]

Physicochemical Properties and Structural Data

The defining feature of these reagents is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, commonly referred to as a pinacol boronate ester or "Bpin" group. This moiety confers significant advantages over the corresponding free boronic acids. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, and can also undergo protodeboronation, which reduces their efficacy.[1] The pinacol ester protects the boron atom, rendering the compound more stable to air and moisture, simplifying handling and improving shelf-life.[6]

Table 1: Representative Physicochemical Data for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Property | Value | Reference(s) |

| CAS Number | 87100-15-0 | [4][5] |

| Molecular Formula | C₁₂H₂₃BO₂ | [4][5] |

| Molecular Weight | 210.12 g/mol | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Purity | ≥97.0% | [4] |

| Synonyms | Cyclohexylboronic Acid Pinacol Ester, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane | [4] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for 2-cycloalkylboronic acid pinacol esters is the palladium-catalyzed Suzuki-Miyaura reaction, enabling the coupling of a cycloalkyl group to an aryl, heteroaryl, or vinyl halide (or triflate).

Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The challenge in C(sp³)–C(sp²) coupling lies in the transmetalation step, which is often slower for alkylboronates compared to their aryl or vinyl counterparts, and the potential for competing side reactions like β-hydride elimination.

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Causality Behind Experimental Choices:

-

Oxidative Addition: An active Pd(0) complex reacts with an aryl halide (R¹-X) to form an Ar-Pd(II)-X intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are required to facilitate this step.[2]

-

Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. It is generally accepted that the reaction requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic ester, forming a more nucleophilic "ate" complex, [R²-B(pin)(OH)]⁻. The choice of base and solvent can significantly influence the rate and efficiency of this step, especially for sterically hindered secondary alkyl groups like cycloheptyl.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl bromide with a cycloalkylboronic acid pinacol ester. Optimization of the ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

2-Cycloalkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

-

Toluene (4 mL) and Water (0.4 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, 2-cycloalkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Cycloalkylboronic Acid Pinacol Esters

The preparation of these reagents is straightforward, making them readily accessible. A common and robust method involves the reaction of a Grignard reagent with a trialkyl borate, followed by esterification with pinacol.

Figure 2: General Workflow for the Synthesis of Cycloalkylboronic Acid Pinacol Esters.

Protocol: Synthesis via Grignard Reaction

This protocol provides a representative procedure for the synthesis of a cycloalkylboronic acid pinacol ester.

Materials:

-

Cycloheptyl Bromide (50 mmol, 1.0 equiv)

-

Magnesium turnings (60 mmol, 1.2 equiv)

-

Anhydrous Diethyl Ether or THF

-

Triisopropyl borate (60 mmol, 1.2 equiv)

-

Pinacol (55 mmol, 1.1 equiv)

-

Sulfuric Acid (e.g., 1 M aqueous solution)

Procedure:

-

Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add the magnesium turnings. Add a solution of cycloheptyl bromide in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous ether dropwise, ensuring the internal temperature does not rise significantly.

-

Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for several hours. Cool the reaction in an ice bath and slowly quench by adding the aqueous sulfuric acid solution.

-

Esterification & Isolation: Separate the organic layer. To the crude boronic acid in the organic phase, add pinacol and stir at room temperature for 1-2 hours. The water formed during the esterification can be removed by azeotropic distillation or by drying with a desiccant like anhydrous magnesium sulfate.

-

Purification: After removing the solvent under reduced pressure, the resulting crude oil can be purified by vacuum distillation to yield the pure 2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Stability, Handling, and Safety

Stability: As previously mentioned, pinacol esters are significantly more stable than their corresponding boronic acids. They are generally stable to air, moisture, and silica gel chromatography.[6] However, strong acidic or basic conditions can promote hydrolysis back to the boronic acid.[8] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere and refrigerated.

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Safety: While organoboron compounds are generally of low toxicity, they should be handled with care. Specific safety data may vary, but compounds in this class may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific reagent before use.

Conclusion

2-Cycloalkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are robust, versatile, and highly valuable reagents for introducing cycloalkyl moieties in drug discovery and complex molecule synthesis. Their enhanced stability and ease of handling compared to free boronic acids make them ideal building blocks for the powerful Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the principles behind their synthesis allows researchers to effectively leverage these tools to accelerate the development of novel molecular entities.

References

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044-1055. Retrieved from [Link]

-

Boron Molecular. (n.d.). 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2010). Multiple Homologations of Boronic Esters and Applications in Synthesis. Organic Syntheses, 87, 181. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2322–2325. Retrieved from [Link]

-

Lee, H. G., & Biscoe, M. R. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(1), 284-290. Retrieved from [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2019). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Organic Letters, 21(15), 6093–6097. Retrieved from [Link]

-

Wang, W. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Retrieved from [Link]

-

Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]

-

Glasspoole, B. W., Ghozati, K., Moir, J. W., & Crudden, C. M. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 48(8), 1230-1232. Retrieved from [Link]

- Google Patents. (2013). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

-

Frontier Specialty Chemicals. (n.d.). 1-Cycloheptenylboronic acid pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

D'Amato, E. M., & Wiemer, D. F. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(11), 4743–4748. Retrieved from [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chembk.com [chembk.com]

A Guide to the Spectroscopic Characterization of Cycloheptylboronic Acid Pinacol Ester

Introduction

Cycloheptylboronic acid pinacol ester (CAS 931583-43-6) is a key organoboron compound utilized extensively as a versatile building block in modern organic synthesis.[1] As a stable, crystalline solid, it serves as a crucial precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its application is particularly relevant to researchers, scientists, and drug development professionals for the construction of complex molecular architectures bearing a seven-membered carbocyclic ring.

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality assessment of Cycloheptylboronic acid pinacol ester. We will delve into the principles behind the spectral features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive data and field-proven insights into experimental design and interpretation.

Molecular Structure and Spectroscopic Rationale

The structure of Cycloheptylboronic acid pinacol ester, C₁₃H₂₅BO₂, consists of a cycloheptyl ring attached to the boron atom of a pinacolato boronate ester group. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint.

dot

Caption: Molecular Structure of Cycloheptylboronic acid pinacol ester.

The primary analytical challenge lies in characterizing the cycloalkyl moiety and confirming its covalent attachment to the dioxaborolane ring. The following sections will detail the expected outcomes from each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cycloheptylboronic acid pinacol ester. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and environment.

¹H NMR Spectroscopy

The proton NMR spectrum is used to identify the hydrogen atoms within the cycloheptyl and pinacol portions of the molecule.

-

Predicted Spectrum: The spectrum will exhibit two main regions of interest. A complex multiplet between approximately 1.40-1.80 ppm is expected for the fourteen protons of the cycloheptyl ring. Due to the conformational flexibility of the seven-membered ring, significant signal overlap is anticipated. A sharp, intense singlet at approximately 1.25 ppm corresponds to the twelve equivalent methyl protons of the pinacol group.[2] The proton on the alpha-carbon (Cα), directly attached to the boron atom, is expected to appear as a broad multiplet further downfield, likely around 0.8-1.0 ppm , due to coupling with adjacent protons and the influence of the boron atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Predicted Spectrum: The spectrum is expected to show a signal for the quaternary carbons of the pinacol group at approximately 83.0 ppm .[3] The methyl carbons of the pinacol group will appear as a sharp signal around 24.8 ppm .[3] The carbons of the cycloheptyl ring will produce a series of signals in the aliphatic region, typically between 25-40 ppm . A key feature in the ¹³C NMR of organoboronates is the signal for the carbon atom directly bonded to boron (Cα). This peak is often significantly broadened or entirely unobserved.[3][4] This phenomenon is due to quadrupolar relaxation induced by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), which provides a very efficient mechanism for nuclear relaxation, shortening the lifetime of the excited state and leading to a very broad signal that can be lost in the baseline noise.[5]

¹¹B NMR Spectroscopy

¹¹B NMR is a highly specific technique for confirming the presence and electronic environment of the boron atom.

-

Predicted Spectrum: For a tricoordinate boronate ester like the pinacol ester, a single, relatively broad signal is expected in the range of δ 30-35 ppm .[3] This chemical shift is characteristic of a neutral, sp²-hybridized boron atom bonded to two oxygen atoms. This experiment is crucial for confirming the integrity of the boronate ester functionality.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

Predicted Spectrum: The IR spectrum of Cycloheptylboronic acid pinacol ester will be dominated by absorptions corresponding to its hydrocarbon framework and the boronate ester group. Key expected peaks include:

-

~2850-2950 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the cycloheptyl and methyl groups.[6]

-

~1370-1380 cm⁻¹: A strong, characteristic absorption band due to the B-O asymmetric stretching vibration of the boronate ester.[7]

-

~1145 cm⁻¹: A strong C-O stretching vibration from the pinacol ester moiety.[6]

-

~1450 cm⁻¹: C-H bending (scissoring) vibrations of the CH₂ groups in the cycloheptyl ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Predicted Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak ([M+H]⁺) would be expected at m/z 225.2021, corresponding to the formula C₁₃H₂₆BO₂⁺. The molecular formula is C13H25BO2, with a molecular weight of 224.15 g/mol .[1] Under Electron Impact (EI) ionization, fragmentation is expected. Common fragmentation pathways for alkyl chains involve the loss of successive C₂H₄ units (28 Da).[8] A significant fragment would also be the loss of the cycloheptyl radical (•C₇H₁₃), leading to a peak corresponding to the remaining pinacol boronate fragment.

Summary of Spectral Data

The following table summarizes the predicted spectral data for the verification of Cycloheptylboronic acid pinacol ester.

| Technique | Feature | Expected Chemical Shift / m/z / Wavenumber | Notes |

| ¹H NMR | Pinacol methyl protons (-C(CH₃)₂) | ~1.25 ppm (singlet, 12H) | Highly characteristic and intense signal.[2] |

| Cycloheptyl protons (-CH₂-, -CH-) | ~1.40 - 1.80 ppm (multiplet, 14H) | Broad, overlapping signals due to conformational complexity. | |

| ¹³C NMR | Pinacol quaternary carbons (-C (CH₃)₂) | ~83.0 ppm | Confirms the pinacol ester structure.[3] |

| Pinacol methyl carbons (-C(CH₃ )₂) | ~24.8 ppm | Sharp, intense signal.[3] | |

| Cycloheptyl carbons | ~25 - 40 ppm | Multiple signals expected. | |

| Alpha-carbon (-C -B) | Not typically observed | Signal is broadened due to quadrupolar relaxation from boron.[3][4] | |

| ¹¹B NMR | Boronate ester boron | ~30 - 35 ppm | Confirms the presence of the sp² boron center.[3] |

| IR | C-H stretch (aliphatic) | ~2850 - 2950 cm⁻¹ | Strong and sharp.[6] |

| B-O stretch | ~1370 - 1380 cm⁻¹ | Strong and characteristic of boronate esters.[7] | |

| C-O stretch | ~1145 cm⁻¹ | Strong signal from the ester group.[6] | |

| MS (ESI) | Molecular Ion [M+H]⁺ | m/z 225.2021 | For C₁₃H₂₆BO₂⁺. |

Experimental Methodologies

The following protocols are generalized standard procedures for acquiring high-quality spectral data for alkylboronic acid pinacol esters.

General Synthesis Protocol

A common method for the synthesis of alkylboronic acid pinacol esters involves the hydroboration of an alkene.[9]

dot

Caption: General workflow for the synthesis of the target compound.

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add cycloheptene (1.0 equiv) and a suitable solvent (e.g., THF or Et₂O).

-

Hydroboration: Add pinacolborane (HBpin, ~1.1 equiv) to the solution. If required, add a catalyst (e.g., a transition metal catalyst or radical initiator).

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, carefully quench any remaining hydroborating agent. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure ester.[10]

NMR Data Acquisition

-